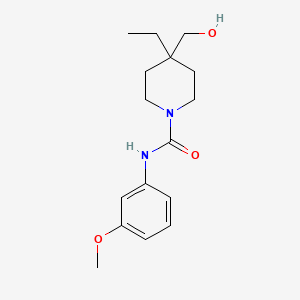![molecular formula C17H24FN3O2 B6637205 N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B6637205.png)
N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(hydroxymethyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(hydroxymethyl)pyrrolidine-1-carboxamide, also known as "compound X," is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of compound X is not fully understood, but it is believed to act as an agonist for certain receptors in the brain, including the dopamine D3 receptor and the sigma-1 receptor. It may also modulate the activity of certain enzymes and signaling pathways, leading to its observed effects on cognitive function, cancer cell growth, and drug addiction.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects, depending on the target tissue or cell type. In the brain, it has been shown to increase dopamine release and enhance synaptic plasticity, leading to improved cognitive function and memory consolidation. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation, potentially through the modulation of certain signaling pathways. In drug addiction research, it has been shown to reduce drug-seeking behavior and attenuate the rewarding effects of drugs of abuse.
Advantages and Limitations for Lab Experiments
One advantage of using compound X in lab experiments is its specificity for certain receptors and signaling pathways, allowing for a more targeted approach to studying its effects. However, one limitation is its relatively new status as a research compound, with limited data available on its safety and efficacy in humans.
Future Directions
For research include further studies on its mechanism of action, potential therapeutic applications, and safety and efficacy in humans.
Synthesis Methods
The synthesis of compound X involves several steps, including the reaction of 2-fluoroaniline with 3-bromopiperidine, followed by the addition of 1-(hydroxymethyl)pyrrolidine-3-carboxylic acid. The final product is obtained through purification and isolation techniques, such as column chromatography.
Scientific Research Applications
Compound X has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug addiction. In neuroscience, compound X has been shown to have a positive effect on cognitive function and memory consolidation. In cancer research, it has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. In drug addiction research, it has been shown to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(hydroxymethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O2/c18-15-5-1-2-6-16(15)20-8-3-4-14(11-20)19-17(23)21-9-7-13(10-21)12-22/h1-2,5-6,13-14,22H,3-4,7-12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBLHLYFPRJRJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2F)NC(=O)N3CCC(C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-tert-butyl-2-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]propanamide](/img/structure/B6637122.png)
![2-(Benzimidazol-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B6637137.png)
![1-benzyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]piperidine-2-carboxamide](/img/structure/B6637144.png)
![4-fluoro-N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]-2-methylbenzamide](/img/structure/B6637152.png)
![1-[1-(Hydroxymethyl)cyclopentyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B6637157.png)
![2-(2-cyclohexylbenzimidazol-1-yl)-1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B6637169.png)

![N-[3-(hydroxymethyl)phenyl]cyclopentene-1-carboxamide](/img/structure/B6637181.png)
![N-[5-(hydroxymethyl)-2-methylphenyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B6637187.png)
![3-[1-(2-Fluorophenyl)piperidin-3-yl]-1-(2-hydroxy-2-methylpropyl)-1-methylurea](/img/structure/B6637188.png)
![N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(hydroxymethyl)piperidine-1-carboxamide](/img/structure/B6637192.png)
![N-[2-hydroxy-2-(4-methylphenyl)ethyl]-2-(methylamino)-1,3-thiazole-5-carboxamide](/img/structure/B6637206.png)
![N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B6637213.png)
